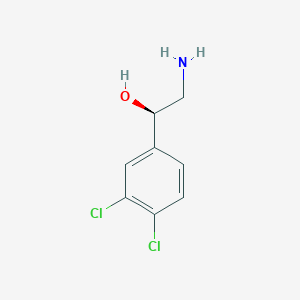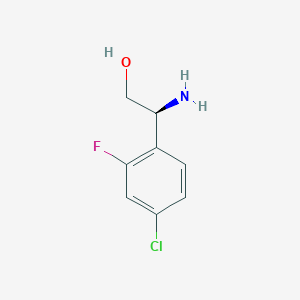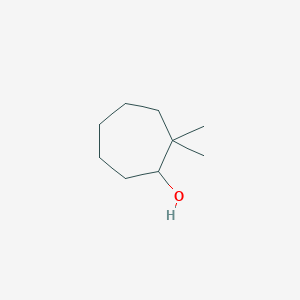
2-(1-Amino-2-hydroxyethyl)-3-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-hydroxyethyl)-3-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an amino and hydroxyethyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be achieved through several synthetic routes. One common method involves the bromination of 2-(1-Amino-2-hydroxyethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: 2-(1-Amino-2-hydroxyethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Amino-2-hydroxyethyl)-3-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromophenol: Lacks the amino and hydroxyethyl groups, which may affect its solubility and interaction with biological targets.
2-Amino-3-bromophenol: Similar structure but different positioning of the amino group, leading to different chemical and biological properties.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the combination of the bromine atom and the amino and hydroxyethyl groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
2-(1-amino-2-hydroxyethyl)-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2 |
Clé InChI |
RRIUFTVKHGSWPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/no-structure.png)



![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)





